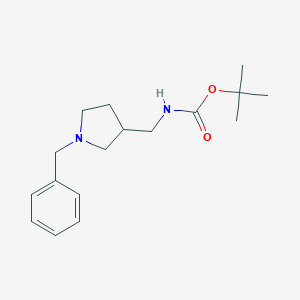

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408425 | |

| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155497-10-2 | |

| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, (1-benzylpyrrolidin-3-yl)methanamine, followed by its protection with a tert-butyloxycarbonyl (Boc) group.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through the following two-stage reaction sequence:

-

Reduction of a Nitrile Precursor: The synthesis begins with the reduction of commercially available 1-benzylpyrrolidine-3-carbonitrile to the corresponding primary amine, (1-benzylpyrrolidin-3-yl)methanamine.

-

Boc Protection: The resulting amine is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product, this compound.

Data Presentation

The following table summarizes the key reagents and typical yields for the two-step synthesis.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 1-Benzylpyrrolidine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄), Diethyl ether or THF | (1-Benzylpyrrolidin-3-yl)methanamine | 80-90 |

| 2 | (1-Benzylpyrrolidin-3-yl)methanamine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) | This compound | 90-98 |

Experimental Protocols

Step 1: Synthesis of (1-Benzylpyrrolidin-3-yl)methanamine

This procedure details the reduction of 1-benzylpyrrolidine-3-carbonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

1-Benzylpyrrolidine-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 1-benzylpyrrolidine-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding distilled water (by volume, equal to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as water), and finally more distilled water (3 times the volume of the initial water addition).

-

Workup: Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Isolation: Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanamine as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the Boc protection of the primary amine synthesized in the previous step.

Materials:

-

(1-Benzylpyrrolidin-3-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1-benzylpyrrolidin-3-yl)methanamine (1.0 equivalent) in dichloromethane or THF. Add triethylamine (1.2 equivalents) to the solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel if necessary.[1][2]

Visualizations

Logical Relationship of Synthetic Steps

Caption: Overall synthetic workflow for the target compound.

Experimental Workflow for Boc Protection

Caption: Experimental workflow for the Boc protection step.

References

A Technical Guide to the Physicochemical Properties of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (CAS No: 99735-30-5) is a protected amine derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical research. Its structural framework, featuring a pyrrolidine ring, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for a variety of more complex molecules. The Boc group provides stability under numerous reaction conditions and allows for selective deprotection, which is vital for controlled molecular functionalization.[1] This compound is particularly valuable in the medicinal chemistry field for developing protease inhibitors and other pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is essential for its effective application in laboratory synthesis, reaction optimization, and drug design workflows.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 99735-30-5 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [3][4] |

| Melting Point | 111.0 to 115.0 °C | [1] |

| Boiling Point | 385.1 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.08 g/cm³ (Predicted) | [1][3] |

| Solubility | Solubility in water not determined.[1] Soluble in Methanol.[5] | [1][5] |

| LogP | 3.11440 (Predicted) | [1] |

| pKa | Data not available | |

| Flash Point | 186.7 ± 24.8 °C (Predicted) | [3][6] |

| Refractive Index | 1.546 (Predicted) | [3][4] |

Structural and Functional Analysis

The structure of this compound is composed of three key functional components that dictate its chemical reactivity and utility.

Experimental Protocols

While specific experimental records for this exact compound are proprietary, the following sections describe standard laboratory protocols for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. A narrow melting range typically signifies a high degree of purity.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[8][9] The tube is tapped gently to ensure the sample is compact.[8]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Observation & Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) measures the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Principle: The "shake-flask" method is the gold standard for LogP determination.[10][11] It measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).[12]

Methodology:

-

Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[10][12] The layers are then allowed to separate completely.

-

Sample Preparation: A stock solution of the compound is prepared. A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous phases.[11]

-

Equilibration: The vial is sealed and shaken or agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.[12][13]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.[12]

-

Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is fundamental to understanding a compound's ionization state at different pH levels, which affects its solubility, permeability, and receptor binding.

Principle: Potentiometric titration involves adding a titrant (a strong acid or base) of known concentration to a solution of the sample and monitoring the resulting change in pH with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[15][16]

Methodology:

-

System Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[15][17]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically purified water, sometimes with a co-solvent if solubility is low). The solution's ionic strength is kept constant by adding a background electrolyte like KCl.[15] The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[17]

-

Titration: The solution is placed in a temperature-controlled vessel with a magnetic stirrer.[15] The titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.[17]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate. Data points are collected more frequently near the equivalence point where the pH changes most rapidly.[18]

-

Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point on the titration curve.[18] At this point, the concentrations of the protonated and deprotonated species are equal.

Biological and Synthetic Context

This compound is not typically studied for direct biological activity. Instead, its significance lies in its role as a synthetic intermediate. The Boc-protected amine allows for the pyrrolidine core to be incorporated into larger molecules. Subsequent removal of the Boc group under acidic conditions unmasks the primary amine, which can then undergo further reactions such as amidation, alkylation, or reductive amination. This strategy is common in the synthesis of compounds targeting central nervous system agents and other bioactive molecules.[19] Although no specific signaling pathways are directly associated with this intermediate, the final products derived from it may target a wide range of biological pathways, depending on their ultimate structure.

References

- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]

- 2. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. jingsj.com [jingsj.com]

- 6. 1-Benzyl-3-(Boc-amino)pyrrolidine CAS 99735-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. jove.com [jove.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. asdlib.org [asdlib.org]

- 19. tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate [myskinrecipes.com]

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS number 99735-30-5

CAS Number: 99735-30-5

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive information on the chemical properties, synthesis, and applications of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate.

Chemical and Physical Properties

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the amine, while the benzyl group provides a useful handle for various chemical transformations.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 113 °C | |

| Boiling Point | 385.1 °C at 760 mmHg | |

| Density | 1.08 g/cm³ | |

| Flash Point | 186.7 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |

Safety Information

Standard safety precautions should be taken when handling this compound.

| Hazard | Description |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

Experimental Protocols

Synthesis of (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

This protocol details the synthesis of the (R)-enantiomer of the target compound via Boc protection of (R)-1-benzyl-3-aminopyrrolidine.[2]

Materials:

-

(R)-(+)-1-Benzyl-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5.92 g (70.5 mmol) of sodium bicarbonate in 118 mL of deionized water.

-

Add the sodium bicarbonate solution to a solution of 5.00 g (28.4 mmol) of (R)-(+)-1-benzyl-3-aminopyrrolidine in 118 mL of acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 6.22 g (28.5 mmol) of di-tert-butyl dicarbonate to the mixture and continue stirring overnight at room temperature.

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

Extract the residue three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography using a mixture of methanol and dichloromethane (2:98) as the eluent.

-

Remove the solvent under vacuum to yield the final product.

Expected Yield: Approximately 65.2%[2]

Caption: Synthetic workflow for (R)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A significant application is in the development of dual serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used in the treatment of depression and other mood disorders.[3][4]

The Boc-protected amine allows for the strategic introduction of various functionalities. The benzyl group can also be modified or removed in subsequent synthetic steps.

Role as a Precursor to Dual Serotonin/Noradrenaline Reuptake Inhibitors

The synthesis of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors has been described.[3][4] In this context, the Boc-protected precursor is deprotected to reveal the free amine, which is then acylated or otherwise modified to produce the final active pharmaceutical ingredient.

Caption: Role as a precursor in the synthesis of dual serotonin/noradrenaline reuptake inhibitors.

References

- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]

- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document presents a comprehensive prediction of the 13C NMR chemical shifts. This estimation is derived from a thorough analysis of structurally analogous compounds and established principles of NMR spectroscopy. The guide also outlines a standard experimental protocol for the acquisition of such data and includes a logical workflow for spectral assignment.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known chemical shifts of structurally related fragments, including N-Boc-protected amines, benzyl groups, and substituted pyrrolidine rings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification Based on Analogous Structures |

| C=O (carbamate) | ~155-156 | The carbonyl carbon of a Boc-protecting group typically resonates in this region[1]. |

| C(CH3)3 (tert-butyl) | ~79-80 | The quaternary carbon of the tert-butyl group in Boc-protected compounds is consistently found in this range[1][2]. |

| C(CH3)3 (tert-butyl) | ~28 | The methyl carbons of the tert-butyl group in Boc-protected compounds typically appear around this chemical shift[1][2]. |

| CH2 (benzyl) | ~53-60 | The benzylic methylene carbon chemical shift can vary based on the substituent on the nitrogen. |

| C (benzyl, quaternary) | ~138-140 | The quaternary aromatic carbon of the benzyl group attached to the nitrogen is expected in this downfield region. |

| CH (benzyl, ortho) | ~128-129 | Aromatic ortho-carbons in a benzyl group show resonances in this range. |

| CH (benzyl, meta) | ~128-129 | Aromatic meta-carbons in a benzyl group are typically observed in the same region as ortho-carbons. |

| CH (benzyl, para) | ~127 | The para-carbon of the benzyl group is expected to be slightly upfield compared to the ortho and meta carbons. |

| CH2 (pyrrolidine, C2) | ~53-55 | The pyrrolidine ring carbons adjacent to the nitrogen are expected in this range. |

| CH2 (pyrrolidine, C5) | ~53-55 | Similar to C2, this carbon is adjacent to the nitrogen. |

| CH (pyrrolidine, C3) | ~35-40 | The methine carbon of the pyrrolidine ring at the point of substitution. |

| CH2 (pyrrolidine, C4) | ~30-35 | The methylene carbon of the pyrrolidine ring. |

| CH2 (exocyclic) | ~40-45 | The methylene carbon connecting the pyrrolidine ring to the carbamate nitrogen. |

Experimental Protocol

The following is a generalized experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]

-

The spectrometer should be tuned and the magnetic field shimmed to ensure high resolution and spectral quality.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative 13C NMR requires longer delays.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts of the peaks are reported in parts per million (ppm).

Logical Workflow for 13C NMR Peak Assignment

The following diagram illustrates the logical workflow for the assignment of the predicted 13C NMR peaks to the carbon atoms of this compound. This process involves a combination of chemical shift prediction, analysis of peak multiplicities (if a non-decoupled spectrum is acquired), and comparison with spectral data of related compounds.

Caption: Logical workflow for assigning 13C NMR peaks.

References

Mass Spectrometry Analysis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: A Technical Guide

This guide provides a comprehensive overview of the mass spectrometric analysis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a compound often utilized as an intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of its behavior under mass spectrometric conditions, including predictable fragmentation patterns and detailed experimental protocols.

Introduction

This compound contains a tert-Butoxycarbonyl (Boc) protecting group, which imparts a characteristic and predictable fragmentation pattern in mass spectrometry.[1] Understanding this fragmentation is crucial for the structural confirmation and purity assessment of this and similar molecules. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses, typically generating the protonated molecule [M+H]⁺ in the positive ion mode.[2]

Molecular and Mass Information

The fundamental quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| Exact Mass | 290.1994 |

| Predicted [M+H]⁺ (m/z) | 291.2069 |

Predicted Mass Spectrometry Fragmentation

The fragmentation of Boc-protected amines is well-documented and primarily involves the loss of moieties from the Boc group itself.[1][3] The initial step is the protonation of the carbamate.[3][4] Subsequent fragmentation proceeds via two main pathways:

-

Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da.

-

Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 100 Da, resulting from the combined elimination of isobutylene and carbon dioxide.[3]

Further fragmentation can occur within the benzylpyrrolidine structure, most commonly through the loss of the benzyl group.

The predicted major fragments for this compound are outlined in the table below.

| Ion Description | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 291.21 | Protonated parent molecule |

| [M+H - C₄H₈]⁺ | 235.15 | Loss of isobutylene from the Boc group |

| [M+H - C₅H₉O₂]⁺ | 191.12 | Loss of the entire Boc group (isobutylene + CO₂) |

| [C₇H₇]⁺ | 91.05 | Benzyl cation |

| [M+H - C₅H₉O₂ - C₇H₇]⁺ | 100.08 | Loss of Boc and benzyl groups |

Experimental Protocols

A standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is essential for robust and reproducible analysis.[1]

Sample Preparation

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.[1]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Data Acquisition: Full scan mode from m/z 50-500. MS/MS fragmentation spectra should be acquired using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain detailed fragmentation data.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: A typical experimental workflow for the LC-MS/MS analysis of small molecules.

Caption: Predicted fragmentation pathway for this compound.

References

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate molecular weight and formula

An In-depth Technical Guide to tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and a logical workflow for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These properties have been determined based on its chemical structure. The molecular formula is C₁₇H₂₆N₂O₂ and the molecular weight is 290.4 g/mol .[1]

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | tert-butyl N-((1-benzylpyrrolidin-3-yl)methyl)carbamate |

| CAS Number | 172477-98-4 |

Synthesis Protocol

Objective: To synthesize this compound by introducing a tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of (1-benzylpyrrolidin-3-yl)methanamine.

Materials:

-

(1-benzylpyrrolidin-3-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

-

A base (optional, e.g., triethylamine (Et₃N) or sodium bicarbonate)

-

Distilled water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1-benzylpyrrolidin-3-yl)methanamine in the chosen solvent (e.g., dichloromethane). The flask should be equipped with a magnetic stir bar.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents). If an acid scavenger is needed, a base like triethylamine (1.1 equivalents) can be added to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, the mixture is typically diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl, if a base was used), water, and brine.

-

Drying and Concentration: The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

This generalized protocol is based on common organic synthesis techniques for the formation of tert-butyl carbamates.[2]

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps from starting materials to the final purified product.

References

Solubility Profile of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the theoretical solubility considerations based on the compound's structure, and provides detailed, industry-standard experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound and similar chemical entities.

Introduction

This compound is a protected amine derivative frequently utilized in the synthesis of complex nitrogen-containing heterocyclic compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The presence of both polar (carbamate) and non-polar (benzyl and tert-butyl groups) moieties suggests a nuanced solubility profile, which is explored in this guide.

Predicted Solubility Characteristics

The molecular structure of this compound features a combination of hydrophobic and hydrophilic regions. The benzyl and tert-butyl groups contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the carbamate group and the nitrogen atom within the pyrrolidine ring can participate in hydrogen bonding, potentially conferring solubility in more polar organic solvents.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Polarity Index | Predicted Solubility Category | Illustrative Solubility ( g/100 mL) |

| Hexane | 0.1 | Low | < 0.1 |

| Toluene | 2.4 | Moderate | 1 - 5 |

| Diethyl Ether | 2.8 | Moderate to High | 5 - 10 |

| Dichloromethane | 3.1 | High | > 10 |

| Ethyl Acetate | 4.4 | Moderate | 1 - 5 |

| Acetone | 5.1 | Moderate | 1 - 5 |

| Isopropanol | 3.9 | Low to Moderate | 0.1 - 1 |

| Ethanol | 4.3 | Low to Moderate | 0.1 - 1 |

| Methanol | 5.1 | Low | < 0.1 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard laboratory protocols for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Objective: To determine the precise concentration of a saturated solution of the compound at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the mixture to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration of the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. By following the outlined protocols, researchers can generate reliable data to inform their synthetic and development processes.

References

The Strategic Role of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of protecting groups and chiral building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate has emerged as a valuable intermediate, providing a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide delineates the fundamental role of this compound, offering insights into its synthesis, reactivity, and application in drug discovery. Detailed experimental protocols, collated quantitative data, and workflow visualizations are provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: A Versatile Building Block

This compound is a bifunctional molecule that combines the key features of a protected primary amine and a substituted pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group offers a robust yet readily cleavable protecting group for the primary amine, allowing for selective functionalization at other positions of the molecule. The 1-benzylpyrrolidine moiety provides a chiral scaffold that is frequently encountered in pharmacologically active compounds. The benzyl group can influence the stereochemical outcome of reactions and can be removed under hydrogenolysis conditions if required, further enhancing the synthetic utility of this intermediate.

Its structural attributes make it a sought-after precursor in the synthesis of various therapeutic agents, including protease inhibitors and receptor modulators. The conformational rigidity of the pyrrolidine ring and the ability to introduce diverse substituents via deprotection and subsequent derivatization of the amine functionality are key to its application in constructing libraries of compounds for drug screening.

Synthesis and Characterization

The synthesis of this compound typically involves the Boc protection of the corresponding primary amine, (1-benzylpyrrolidin-3-yl)methanamine. While a specific, detailed protocol for this exact transformation is not widely published in peer-reviewed journals, a general and reliable method for the Boc protection of primary amines can be adapted.

General Experimental Protocol for Boc Protection

Reaction:

Materials:

-

(1-benzylpyrrolidin-3-yl)methanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of (1-benzylpyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq).

-

A solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Expected Yield: Yields for Boc protection of primary amines are typically high, often exceeding 90%.

Spectroscopic Characterization Data of Representative tert-Butyl Carbamates

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| tert-Butyl benzylcarbamate | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |

| tert-Butyl (pyridin-3-ylmethyl)carbamate | 8.52-8.49 (m, 2H), 7.64 (d, J=8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) | 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 |

| tert-Butyl (2-aminoethyl)carbamate | 4.99 (bs, 1H), 3.20 (t, J=4Hz, 2H), 2.82 (t, J=4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) | 156.02, 79.07, 41.63, 40.37, 28.40 |

Core Functionality in Organic Synthesis

The primary function of this compound in organic synthesis is to serve as a masked primary amine. The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for chemical modifications at other parts of the molecule without affecting the amine.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, regenerating the primary amine which can then participate in subsequent reactions.

General Experimental Protocol for Boc Deprotection:

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

The Boc-protected amine (1.0 eq) is dissolved in anhydrous DCM.

-

Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the deprotected amine.

Quantitative Data for Representative Deprotection Reactions:

| Substrate | Reagents | Solvent | Time (h) | Yield (%) |

| Boc-protected piperidine | 4M HCl in Dioxane | Dioxane | 2 | >95 |

| Boc-protected aniline | TFA | DCM | 1 | >95 |

Application in Drug Discovery: A Key Intermediate

The utility of this compound and its analogs is well-demonstrated in the synthesis of various pharmaceutical agents. For instance, a structurally related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[1] This highlights the importance of such carbamate derivatives as building blocks in the development of novel therapeutics.[1]

The general workflow for utilizing this building block in a synthetic route is depicted below.

Caption: General workflow for the use of the title compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its role as a protected chiral amine building block provides a reliable and efficient entry point for the synthesis of complex nitrogen-containing molecules. The straightforward protocols for its presumed synthesis and subsequent deprotection, coupled with the stability of the Boc protecting group, make it an invaluable tool for researchers in both academic and industrial settings. As the quest for novel therapeutics continues, the application of such well-designed intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

The Strategic Role of the Boc Protecting Group in the Synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, valued for its reliability, stability, and facile cleavage under specific conditions. This technical guide provides a comprehensive analysis of the role of the Boc protecting group in the synthesis and application of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Principles: The Function of the Boc Protecting Group

The primary function of the Boc group in the context of this compound is to temporarily mask the nucleophilicity of the primary amine of the (1-benzylpyrrolidin-3-yl)methanamine precursor. This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations. By converting the highly reactive primary amine into a significantly less nucleophilic carbamate, chemists can selectively perform reactions on other parts of the molecule.

The Boc group's utility is further enhanced by its orthogonality to many other common protecting groups. It is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for a broad scope of chemical manipulations while the amine remains protected.[1][2] Its removal is typically achieved under mild acidic conditions, which ensures the integrity of other sensitive functional groups within the molecule.[3][4]

Synthesis and Characterization

The synthesis of this compound involves a straightforward yet critical Boc protection step. The precursor, (1-benzylpyrrolidin-3-yl)methanamine, is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product. While specific experimental data for the target molecule is not extensively published, the general principles of Boc protection are well-established and consistently high-yielding.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 172477-98-4 |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| Appearance | (Predicted) White to off-white solid or oil |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

Table 2: Summary of General Reaction Conditions for Boc Protection of Primary Amines

| Parameter | Typical Conditions |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.5 equivalents) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol, Water |

| Base (optional) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 24 hours |

| Typical Yield | >90% |

Experimental Protocols

Detailed methodologies for the key transformations involving the Boc group are provided below. These protocols are based on established procedures for similar substrates and represent best practices in the field.

Protocol 1: Boc Protection of (1-benzylpyrrolidin-3-yl)methanamine

This protocol outlines the synthesis of this compound.

Materials:

-

(1-benzylpyrrolidin-3-yl)methanamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.2 equiv) (optional, if starting from an amine salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1-benzylpyrrolidin-3-yl)methanamine in DCM or THF.

-

If the starting material is an amine salt, add triethylamine and stir for 10 minutes.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution or another suitable base.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.

Signaling Pathways and Logical Relationships

The synthesis and deprotection of this compound can be visualized as a clear and logical workflow, essential for planning multi-step syntheses in drug development.

Caption: Synthetic workflow for the protection and deprotection of the primary amine.

Conclusion

The Boc protecting group plays an indispensable role in the synthesis of this compound, a valuable intermediate for the development of novel pharmaceuticals. Its ability to effectively mask the reactivity of the primary amine, coupled with its stability and selective removal, allows for precise chemical modifications at other positions of the molecule. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists working to leverage this important synthetic building block in their drug discovery and development programs.

References

stability of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate under various stress conditions. While specific quantitative stability data for this exact molecule is not extensively available in the public domain, this document synthesizes information based on the well-established chemical behavior of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the N-benzyl substituent, and the pyrrolidine ring. This guide outlines potential degradation pathways, presents representative stability data in tabular format, and provides detailed experimental protocols for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. The included visualizations aim to clarify degradation mechanisms and experimental workflows for researchers in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical parameter that influences its storage, handling, and the design of synthetic routes. The molecule's structure comprises three key moieties that dictate its stability profile:

-

The tert-butyloxycarbonyl (Boc) group: A common amine protecting group, susceptible to cleavage under acidic and high-temperature conditions.

-

The N-benzyl group: Generally stable, but can be susceptible to oxidation and hydrogenolysis.

-

The pyrrolidine ring: A saturated heterocycle that can undergo oxidation.

Understanding the stability of this compound under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal stress) is essential for identifying potential degradants and developing stable formulations and analytical methods.

Chemical Structure and Potential Degradation Sites

The primary sites for degradation on this compound are the carbamate linkage and the pyrrolidine ring.

Stability under Forced Degradation Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1][2] The following sections summarize the expected stability of this compound under various stress conditions, based on the known reactivity of carbamates and N-benzylpyrrolidine derivatives.

Hydrolytic Stability

The carbamate linkage is the most probable site of hydrolytic degradation.

-

Acidic Conditions: The Boc group is highly susceptible to acidic hydrolysis, leading to the formation of the corresponding primary amine, tert-butanol, and carbon dioxide. This degradation is expected to be significant.

-

Neutral Conditions: In the pH range of 5 to 7, the molecule is expected to be relatively stable, with the neutral hydrolysis pathway being predominant but slow.[3]

-

Basic Conditions: Carbamates are generally more stable under basic conditions compared to acidic conditions. However, at elevated pH and temperature, hydrolysis of the carbamate can occur, although typically at a slower rate than acidic hydrolysis.[4]

Table 1: Representative Hydrolytic Stability Data

| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |

| 0.1 M HCl | 60 | 24 | > 90% | (1-benzylpyrrolidin-3-yl)methanamine |

| Water (pH 7) | 60 | 72 | < 5% | No significant degradation |

| 0.1 M NaOH | 60 | 72 | 10-20% | (1-benzylpyrrolidin-3-yl)methanamine |

Oxidative Stability

The pyrrolidine ring and the N-benzyl group are potential sites for oxidative degradation.

-

The tertiary amine in the pyrrolidine ring can be oxidized to an N-oxide.

-

The benzylic position is also susceptible to oxidation.

Table 2: Representative Oxidative Stability Data

| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |

| 3% H₂O₂ | 25 (RT) | 48 | 15-30% | N-oxide derivatives, Benzaldehyde |

Thermal Stability

The Boc group is known to be thermally labile.[5][6]

-

At elevated temperatures (typically above 150 °C), thermal deprotection of the Boc group can occur, yielding the primary amine, isobutylene, and carbon dioxide.[5][7][8][9]

Table 3: Representative Thermal Stability Data

| Condition | Temperature (°C) | Time (h) | Expected Degradation (%) | Major Degradant(s) |

| Dry Heat | 100 | 72 | < 10% | Minor thermal deprotection |

| Dry Heat | 150 | 24 | > 50% | (1-benzylpyrrolidin-3-yl)methanamine |

Photostability

While the core structure does not contain strong chromophores that absorb UV-Vis light, the benzyl group may impart some sensitivity to photolytic degradation.

Table 4: Representative Photostability Data

| Condition | Intensity | Time (h) | Expected Degradation (%) | Major Degradant(s) |

| ICH Option 1 (UV/Vis) | 1.2 million lux hours & 200 W h/m² | As per ICH Q1B | < 5% | No significant degradation |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[10]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Stress

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 60 °C in a water bath.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solution at 60 °C in a water bath.

-

Withdraw samples at appropriate time intervals (e.g., 8, 24, 48, 72 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 60 °C in a water bath.

-

Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

-

Oxidative Stress

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 8, 24, 48 hours).

Thermal Stress

-

Place a solid sample of the compound in a controlled temperature oven at 100 °C and 150 °C.

-

Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

-

Dissolve the samples in a suitable solvent for analysis.

Photolytic Stress

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be used to separate and quantify the parent compound from its degradation products.[11] Gas chromatography is generally not suitable for carbamates due to their thermal lability.[11]

Signaling Pathways and Experimental Workflows

Predicted Degradation Pathways

Experimental Workflow for Forced Degradation Studies

Conclusion

This compound is expected to be most susceptible to degradation under acidic and high-temperature conditions, primarily through the cleavage of the Boc protecting group. Oxidative degradation of the pyrrolidine ring and N-benzyl group is also possible. The compound is anticipated to be relatively stable under neutral, mild basic, and photolytic conditions. The provided protocols and workflows offer a robust framework for conducting forced degradation studies to confirm these predictions, identify and characterize any degradation products, and develop stability-indicating analytical methods. This information is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important synthetic intermediate.

References

- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 4. cecas.clemson.edu [cecas.clemson.edu]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research.ucc.ie [research.ucc.ie]

- 10. benchchem.com [benchchem.com]

- 11. taylorfrancis.com [taylorfrancis.com]

potential biological activities of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

An in-depth analysis of the scientific literature reveals that tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is predominantly utilized as a key intermediate in the synthesis of more complex molecules with specific biological activities. While there is no direct evidence of its own biological functions, its role as a structural precursor is well-documented, particularly in the development of enzyme inhibitors. This guide will focus on the biological activities of the compounds derived from this carbamate, providing insights into its potential applications in drug discovery and development.

Role as an Intermediate in the Synthesis of Human Neutrophil Elastase Inhibitors

A primary application of this compound is in the creation of potent and selective inhibitors of human neutrophil elastase (HNE). HNE is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The overactivity of HNE leads to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage.

Derivatives synthesized from this compound have demonstrated significant inhibitory activity against HNE. These inhibitors are often characterized by their high potency and selectivity, which are crucial for therapeutic efficacy and minimizing off-target effects.

Quantitative Data on HNE Inhibitors

The following table summarizes the in vitro inhibitory activity of a key derivative synthesized using this compound against human neutrophil elastase.

| Compound ID | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| 1 | Human Neutrophil Elastase | 8.7 | FRET-based assay with MeOSuc-AAPV-AMC as substrate |

Experimental Protocol: HNE Inhibition Assay

The inhibitory activity of the synthesized compounds against HNE was determined using a fluorescence resonance energy transfer (FRET) based assay.

Materials:

-

Human neutrophil elastase (HNE), purified

-

MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin), fluorogenic substrate

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

The assay was performed in a total volume of 100 µL in a 96-well microplate.

-

To each well, 50 µL of the assay buffer containing HNE (final concentration 1 nM) was added.

-

Next, 2 µL of the test compound solution at various concentrations was added to the wells.

-

The plate was incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

-

The enzymatic reaction was initiated by adding 48 µL of the substrate MeOSuc-AAPV-AMC (final concentration 100 µM) to each well.

-

The fluorescence intensity was measured kinetically for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

The rate of reaction was determined from the linear portion of the kinetic curve.

-

The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Proposed Mechanism of Action

The derivatives of this compound act as competitive inhibitors of HNE. The core structure, featuring the benzylpyrrolidin moiety, is designed to fit into the active site of the enzyme, preventing the binding and cleavage of the natural substrate.

Below is a conceptual diagram illustrating the inhibitory mechanism.

Caption: Inhibition of HNE by a derived compound.

Synthetic Pathway Overview

The synthesis of the active HNE inhibitors involves a multi-step process where this compound serves as a crucial building block. The general workflow is depicted below.

Caption: Synthetic workflow for HNE inhibitors.

Future Directions and Potential

The utility of this compound as a scaffold for HNE inhibitors highlights its potential in the development of therapeutics for inflammatory conditions. Further research could explore the modification of this core structure to target other related proteases or to improve pharmacokinetic and pharmacodynamic properties. The pyrrolidine ring system is a common motif in many biologically active compounds, suggesting that derivatives of this intermediate could be investigated for a broader range of biological targets.

Methodological & Application

Application Notes and Protocols: Utilizing tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine scaffold, which is a common motif in many biologically active compounds.[1] The presence of two orthogonal protecting groups, the N-benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group, allows for selective deprotection and subsequent functionalization, making it a versatile building block for complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of key pharmaceutical precursors, with a focus on Dipeptidyl Peptidase-IV (DPP-4) inhibitors.

Application Notes

The primary application of this compound is in the synthesis of chiral 3-aminopyrrolidine derivatives. These derivatives are crucial components of various therapeutic agents, most notably DPP-4 inhibitors used in the management of type 2 diabetes.[3][4] The pyrrolidine ring system provides a rigid scaffold that can effectively interact with the active sites of enzymes.

2.1. Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Scaffolds

DPP-4 inhibitors, such as Sitagliptin, function by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[3][5] The 3-aminopyrrolidine moiety is a key pharmacophore that binds to the S2 subsite of the DPP-4 enzyme. This compound serves as a precursor to this key fragment. The synthetic strategy typically involves sequential deprotection of the nitrogen atoms, followed by coupling with other fragments to construct the final drug molecule.

2.2. Synthesis of Chiral Amines and Other Bioactive Molecules

Beyond DPP-4 inhibitors, the chiral 3-aminopyrrolidine core derived from this intermediate is a valuable building block for a wide range of other biologically active molecules, including kinase inhibitors and modulators of various receptors.[6] The ability to selectively deprotect and functionalize the pyrrolidine nitrogen and the exocyclic amine allows for the generation of diverse molecular libraries for drug screening and development.

Experimental Protocols

The following protocols describe the key transformations involving this compound: N-debenzylation and Boc deprotection.

3.1. Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes the selective removal of the N-benzyl group to yield tert-butyl (pyrrolidin-3-ylmethyl)carbamate. This step is crucial for subsequent functionalization of the pyrrolidine nitrogen.

Materials and Equipment:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of substrate).

-

Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.

-

Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be purified further by column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Substrate | This compound |

| Product | tert-Butyl (pyrrolidin-3-ylmethyl)carbamate |

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | 90-98% |

| Purity (by HPLC) | >95% |

3.2. Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) group to yield 1-benzylpyrrolidin-3-yl)methanamine. This is typically performed under acidic conditions.

Materials and Equipment:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or used directly in the next synthetic step.

Quantitative Data:

| Parameter | Value |

| Substrate | This compound |

| Product | (1-Benzylpyrrolidin-3-yl)methanamine |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Yield | >95% (as the TFA salt) |

| Purity (by NMR) | >95% |

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound in a typical workflow for accessing a key 3-aminopyrrolidine intermediate.

Caption: Synthetic workflow using the title intermediate.

4.2. DPP-4 Signaling Pathway and Inhibition

This diagram illustrates the mechanism of action of DPP-4 inhibitors, which are often synthesized using the 3-aminopyrrolidine scaffold derived from the title intermediate.

Caption: DPP-4 signaling pathway and mechanism of inhibition.

References

- 1. oatext.com [oatext.com]

- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Audience: Researchers, scientists, and drug development professionals.